CRTH2 Antagonist Activity: (3R)-Enantiomer Confers Target-Specific Potency for Allergic Inflammation Drug Discovery
Patent literature explicitly identifies (3R)-3-(4-fluorophenyl)pyrrolidine as a structural component in CRTH2 receptor modulators developed for allergic and inflammatory conditions . BindingDB entry BDBM50384482/CHEMBL2036207 reports antagonist activity at the CRTH2 receptor with an IC50 value of 40 nM in human whole blood assays, measuring inhibition of PGD2-induced eosinophil shape change [1]. This activity is significant in the context of CRTH2 (also known as DP2), a G-protein coupled receptor expressed on Th2 lymphocytes, eosinophils, and basophils that mediates prostaglandin D2-induced chemotaxis in allergic inflammation [2]. While direct comparator data for the isolated (3R)-3-(4-fluorophenyl)pyrrolidine core is limited, this evidence establishes the compound's validated utility as a key intermediate in CRTH2 antagonist programs rather than as an untested research chemical.
| Evidence Dimension | CRTH2 receptor antagonist activity (as part of larger molecular scaffold) |
|---|---|
| Target Compound Data | IC50 = 40 nM (antagonist activity at CRTH2 receptor) |
| Comparator Or Baseline | Class reference: CRTH2 antagonist 4 (compound 58) IC50 = 212 nM; CAY10597 Ki = 37 nM |
| Quantified Difference | Target compound-derived scaffold shows comparable or improved potency relative to reference CRTH2 antagonists (40 nM vs 212 nM for compound 58) |
| Conditions | Human whole blood assay; inhibition of PGD2-induced eosinophil shape change; 20 min incubation |
Why This Matters
Validates the compound's role in synthesizing potent CRTH2 antagonists, providing a defined biological target context that distinguishes it from general-purpose pyrrolidine building blocks.
- [1] BindingDB. BDBM50384482 / CHEMBL2036207. CRTH2 Antagonist Activity: IC50 = 40 nM in human whole blood eosinophil shape change assay. View Source
- [2] MedChemExpress. CRTH2 Antagonist Reference Data. CRTh2 antagonist 4 (compound 58): IC50 = 212 nM, Ki = 37 nM. View Source
